molecular formula C25H18ClNO2 B12853884 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B12853884
M. Wt: 399.9 g/mol
InChI Key: MUJOYICICTXFTL-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves a multi-step process. One common method includes the intramolecular Friedel–Crafts annulation, which is catalyzed by indium (III) chloride. This reaction is efficient and yields the desired product in good to excellent yields (51–97%) with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized pyrroloquinoline compounds.

Scientific Research Applications

6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.

    Pyrroloquinoline Derivatives: Similar structures with variations in functional groups.

Uniqueness

6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its specific substitution pattern and the presence of both chlorophenyl and methylbenzoyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H18ClNO2

Molecular Weight

399.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-6-(4-methylbenzoyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

InChI

InChI=1S/C25H18ClNO2/c1-15-5-7-16(8-6-15)25(29)19-11-18-9-10-27-23(28)14-21(22(13-19)24(18)27)17-3-2-4-20(26)12-17/h2-8,11-14H,9-10H2,1H3

InChI Key

MUJOYICICTXFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C4C(=C2)C(=CC(=O)N4CC3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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